molecular formula C20H30N2O3 B5147667 (3,4-Dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone

(3,4-Dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone

Cat. No.: B5147667
M. Wt: 346.5 g/mol
InChI Key: XQRUAQPJPDZNAL-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is an organic compound that features a complex structure with a combination of aromatic and aliphatic components

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-15-5-4-6-17(13-15)21-9-11-22(12-10-21)20(23)16-7-8-18(24-2)19(14-16)25-3/h7-8,14-15,17H,4-6,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRUAQPJPDZNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-(3-methylcyclohexyl)piperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3,4-Dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methanone
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

(3,4-Dimethoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.

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